1,1'-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 4-tert-butylpyridinium groups connected by a propane-1,3-diyl linker and two iodide ions. It has been studied for its potential use in medicinal chemistry, particularly in the context of nerve agent poisoning.
Vorbereitungsmethoden
The synthesis of 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide involves several steps. One common method includes the reaction of 4-tert-butylpyridine with 1,3-dibromopropane in the presence of a base to form the intermediate 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridine). This intermediate is then reacted with iodine to yield the final product, 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide .
Analyse Chemischer Reaktionen
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the iodide ions are replaced by other anions or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound has shown potential as a noncompetitive nicotinic antagonist, which can block ion channels at the nicotinic acetylcholine receptor.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide involves its interaction with the nicotinic acetylcholine receptor. As a noncompetitive nicotinic antagonist, it produces a fast open channel block at the ion channel of the receptor. This action helps in mitigating the effects of nerve agents by preventing the overstimulation of the receptor, which can lead to severe physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): This compound has a similar structure but different counterions, which can affect its solubility and reactivity.
1,1’-(Butane-1,4-diyl)bis(3-propyl-1-methylpyridinium) diiodide: This compound has a different linker and substituents, leading to variations in its chemical and biological properties.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridin-1-ium) diiodide lies in its specific structure and the resulting pharmacological effects, particularly its ability to act as a noncompetitive nicotinic antagonist.
Eigenschaften
CAS-Nummer |
61368-98-7 |
---|---|
Molekularformel |
C21H32I2N2 |
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
4-tert-butyl-1-[3-(4-tert-butylpyridin-1-ium-1-yl)propyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C21H32N2.2HI/c1-20(2,3)18-8-14-22(15-9-18)12-7-13-23-16-10-19(11-17-23)21(4,5)6;;/h8-11,14-17H,7,12-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YMRUEJDGFQEMKT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C(C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.